molecular formula C39H66O14 B2543762 Anemarrhenasaponin I CAS No. 163047-21-0

Anemarrhenasaponin I

Cat. No.: B2543762
CAS No.: 163047-21-0
M. Wt: 758.943
InChI Key: ZNTKLBZCLHHWHW-WPUQNTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anemarrhenasaponin I is a steroidal saponin compound derived from the rhizomes of the plant Anemarrhena asphodeloides, commonly used in traditional Chinese medicine. This compound has garnered attention for its potential therapeutic properties, particularly in the treatment of various cancers, including ovarian cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anemarrhenasaponin I involves several steps, including the extraction of the rhizomes of Anemarrhena asphodeloides, followed by purification processes such as chromatography. Specific synthetic routes and reaction conditions are not widely documented, but the extraction typically involves the use of solvents like methanol and ethanol .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The rhizomes are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Anemarrhenasaponin I undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its bioactivity and therapeutic potential .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosides and aglycones, which have distinct biological activities .

Mechanism of Action

Anemarrhenasaponin I exerts its effects primarily by inhibiting the Sonic Hedgehog (SHH) signaling pathway, which is crucial for cell growth and differentiation. By targeting this pathway, this compound can suppress the proliferation and aggressiveness of cancer cells. Additionally, it affects other molecular targets such as GLI1 and matrix metalloproteinases (MMPs), further contributing to its anti-cancer properties .

Comparison with Similar Compounds

  • Timosaponin AIII
  • Timosaponin BII
  • Timosaponin BIII
  • Anemarsaponin B

Comparison: Anemarrhenasaponin I is unique in its dual-targeted inhibition of both 5-lipoxygenase and cyclooxygenase-2, which distinguishes it from other similar compounds. While Timosaponin AIII and Timosaponin BIII also exhibit anti-cancer properties, this compound’s specific inhibition of the SHH signaling pathway makes it particularly effective against ovarian cancer .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66O14/c1-17(2)8-13-39(48)18(3)25-33(53-39)29(44)26-21-7-6-19-14-20(9-11-37(19,4)22(21)10-12-38(25,26)5)49-36-34(31(46)28(43)24(16-41)51-36)52-35-32(47)30(45)27(42)23(15-40)50-35/h17-36,40-48H,6-16H2,1-5H3/t18-,19+,20-,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36+,37-,38+,39?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTKLBZCLHHWHW-WPUQNTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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